molecular formula C19H17Cl2N3O2S2 B295198 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide

2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B295198
M. Wt: 454.4 g/mol
InChI Key: QNZYMESYDZKWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of thienopyrimidine derivatives and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory markers, such as TNF-α and IL-6, in the body. It has also been found to increase the levels of certain antioxidant enzymes, such as catalase and superoxide dismutase.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide in lab experiments include its potent anti-cancer and anti-inflammatory properties, as well as its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for research on 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide. One possible direction is to study its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another direction is to study its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis method of 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide involves the reaction of 2,5-dichloroaniline with allyl isothiocyanate to form the intermediate compound. The intermediate compound is then reacted with 2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine and N-(2-chloroacetyl)-2,5-dichlorophenylamine to obtain the final product.

Scientific Research Applications

2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties.

Properties

Molecular Formula

C19H17Cl2N3O2S2

Molecular Weight

454.4 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H17Cl2N3O2S2/c1-4-7-24-18(26)16-10(2)11(3)28-17(16)23-19(24)27-9-15(25)22-14-8-12(20)5-6-13(14)21/h4-6,8H,1,7,9H2,2-3H3,(H,22,25)

InChI Key

QNZYMESYDZKWQS-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)CC=C)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)CC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.